molecular formula C33H50O12 B10860964 Gmn7ZX2D3A CAS No. 2699021-75-3

Gmn7ZX2D3A

Cat. No.: B10860964
CAS No.: 2699021-75-3
M. Wt: 638.7 g/mol
InChI Key: XHNYCXIHZPYCRT-VSAHRBKJSA-N
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Description

Similarly, mentions ambiguous chemical codes (e.g., "Ao KoMNCNA 3a," "Ao,bbnrapcka 中oHAoBa 6opca'AA") but lacks translatable context for identifying "Gmn7ZX2D3A" .

However, without access to structural data, functional roles, or peer-reviewed studies, its classification remains speculative.

Properties

CAS No.

2699021-75-3

Molecular Formula

C33H50O12

Molecular Weight

638.7 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C33H50O12/c1-5-6-7-8-17-12-20(24-18-11-16(2)9-10-19(18)33(3,4)45-21(24)13-17)41-31-29(40)27(38)30(23(15-35)43-31)44-32-28(39)26(37)25(36)22(14-34)42-32/h11-13,18-19,22-23,25-32,34-40H,5-10,14-15H2,1-4H3/t18-,19-,22-,23-,25-,26+,27-,28-,29-,30-,31-,32+/m1/s1

InChI Key

XHNYCXIHZPYCRT-VSAHRBKJSA-N

Isomeric SMILES

CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

No direct comparative data for "Gmn7ZX2D3A" are available in the provided evidence. However, analogous compounds referenced in the materials include:

Table 1: Overview of Related Compounds

Compound/Code Function/Context Source/Study Relevance
m6A/m5C/m1A/m7G RNA methylation marks Epigenetic regulation
"Ao KoMNCNA 3a" Undefined chemical/reaction code Regulatory or synthetic context
"AoO6WeCTBeHoCTTa" Potential regulatory standard Chemical compliance

Key Observations:

Functional Divergence: Unlike m6A/m5C/m1A/m7G (well-characterized in RNA modification), "this compound" lacks functional annotation in the evidence .

Regulatory Ambiguity : Codes like "Ao KoMNCNA 3a" in suggest regulatory or synthetic frameworks but lack translatable chemical data for comparison .

Structural Uncertainty : Without structural or spectroscopic data, comparisons of reactivity, stability, or pharmacokinetics are unfeasible.

Recommendations for Future Studies

Structural Elucidation : Prioritize X-ray crystallography or NMR studies to resolve "this compound’s" molecular identity.

Functional Screening: Test its activity against known RNA/DNA modifiers (e.g., m6A writers/erasers) for comparative insights.

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